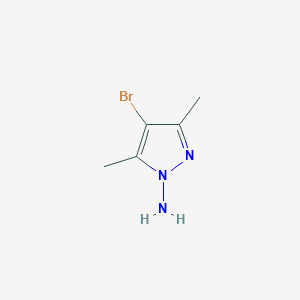

4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine

Description

Historical Context and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.gov A significant early milestone was the synthesis of pyrazole in 1898 by German chemist Hans von Pechmann from the reaction of acetylene (B1199291) and diazomethane. nih.gov The initial discoveries were often serendipitous, such as Knorr's accidental synthesis of the pyrazolone (B3327878) derivative Antipyrine in 1883, which later became a commercially successful analgesic and antipyretic drug. spectrabase.comsapphirebioscience.com

Early research primarily focused on the synthesis and elucidation of the fundamental structure of the pyrazole ring. The Knorr pyrazole synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a cornerstone of pyrazole chemistry. chemimpex.commedchemexpress.com Over the decades, research has evolved from basic synthesis to the exploration of the vast therapeutic and agrochemical potential of pyrazole derivatives. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, further underscored the biological relevance of this heterocyclic scaffold. nih.govsmolecule.com

Fundamental Significance of the Pyrazole Scaffold in Organic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the design of compounds with a wide spectrum of biological activities. sigmaaldrich.comsigmaaldrich.com Its structural features, including the presence of both hydrogen bond donor and acceptor sites, allow for diverse interactions with biological targets.

The aromatic nature of the pyrazole ring contributes to the stability of molecules containing this moiety. Furthermore, the ability to introduce a variety of substituents at different positions on the ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This versatility has led to the incorporation of the pyrazole scaffold into numerous FDA-approved drugs, including anti-inflammatory agents like celecoxib, anticancer drugs, and agents for erectile dysfunction. sigmaaldrich.comsigmaaldrich.com Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, serving as active ingredients in herbicides, fungicides, and insecticides. chim.it

Overview of Aminopyrazoles as a Distinct Class of Nitrogen Heterocycles

Aminopyrazoles represent a significant subclass of pyrazole derivatives characterized by the presence of an amino group attached to the pyrazole ring. This functional group imparts distinct chemical reactivity and biological properties to the parent scaffold. Aminopyrazoles are crucial intermediates in the synthesis of more complex heterocyclic systems, particularly fused pyrazoles like pyrazolopyrimidines and pyrazolopyridines, which also exhibit a broad range of pharmacological activities.

Positional Isomerism of the Amino Group in Pyrazoles (e.g., 3-, 4-, 5-aminopyrazoles)

The position of the amino group on the pyrazole ring gives rise to three primary isomers: 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole. The location of this substituent significantly influences the molecule's electronic properties, reactivity, and biological activity profile.

3-Aminopyrazoles and 5-Aminopyrazoles: These isomers are often considered together due to tautomerism. They have been extensively studied and are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 5-aminopyrazole scaffold, in particular, is a key component in a number of kinase inhibitors.

4-Aminopyrazoles: Compared to their 3- and 5-amino counterparts, 4-aminopyrazoles have been explored to a lesser extent in terms of their anti-inflammatory and anticancer potential. However, they have shown promise as anticonvulsant agents and have been investigated for their antioxidant properties.

The synthesis of these positional isomers often relies on the careful selection of starting materials and reaction conditions to achieve the desired regioselectivity.

Unique Aspects of 1-Aminopyrazoles

1-Aminopyrazoles, also known as N-aminopyrazoles, represent a distinct class where the amino group is directly attached to one of the nitrogen atoms of the pyrazole ring. This arrangement confers unique chemical properties compared to C-aminopyrazoles (3-, 4-, and 5-aminopyrazoles). The exocyclic N-N bond introduces a different electronic and steric environment, influencing the reactivity of both the amino group and the pyrazole ring. The synthesis of 1-aminopyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303), where the hydrazine itself provides the 1-amino functionality.

Specific Context of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine within the Pyrazole Family

This compound is a specific derivative within the 1-aminopyrazole subclass. Its structure is characterized by a pyrazole ring with methyl groups at positions 3 and 5, a bromine atom at position 4, and an amino group at the N1 position. This combination of substituents is expected to modulate the chemical and physical properties of the molecule. The electron-withdrawing nature of the bromine atom can influence the acidity of the N-H protons and the nucleophilicity of the pyrazole ring. The methyl groups provide steric bulk and can affect the molecule's solubility and binding interactions.

While detailed research findings specifically on this compound are limited in publicly available literature, its structural motifs suggest its potential as a synthetic intermediate. The presence of a reactive amino group and a bromine atom, which can participate in various coupling reactions, makes it a potentially valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethylpyrazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-5(6)4(2)9(7)8-3/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZRLYXICHCXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1N)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557907 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114078-84-1 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Bromo 3,5 Dimethyl 1h Pyrazol 1 Amine

Intrinsic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution that governs its reactivity.

The pyrazole ring possesses both nucleophilic and electrophilic centers. The nitrogen atoms, particularly the pyridine-like N2, and the C4 carbon are generally considered nucleophilic, while the C3 and C5 carbons are electrophilic. nih.govresearchgate.net This is due to the electron-donating effect of the pyrrole-like N1 nitrogen and the electron-withdrawing effect of the pyridine-like N2 nitrogen, which modulates the electron density around the ring.

Calculations of electron density reveal that the C4 position has the highest electron density, making it the primary site for electrophilic attack. chemicalbook.comquora.com Conversely, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, rendering them susceptible to nucleophilic attack. researchgate.netchemicalbook.com The N1 nitrogen, being pyrrole-like, is less basic, while the sp²-hybridized N2 nitrogen is more basic and typically the site of protonation. nih.gov

Table 1: Electronic Characteristics of Pyrazole Ring Atoms

| Ring Position | Atom | General Characteristic | Primary Reactivity |

|---|---|---|---|

| 1 | N | Pyrrole-like, less basic | Site of substitution (e.g., amination) |

| 2 | N | Pyridine-like, basic | Nucleophilic, site of protonation |

| 3 | C | Electron-deficient | Electrophilic, susceptible to nucleophilic attack |

| 4 | C | Electron-rich | Nucleophilic, susceptible to electrophilic attack |

The electron-donating nature of the methyl groups at C3 and C5 further enriches the C4 position, making it even more susceptible to electrophilic substitution. Conversely, these groups can slightly decrease the electrophilicity of the C3 and C5 carbons.

Reactivity of the Aminopyrazole Functionality at N1

The amino group attached to the N1 position introduces another layer of reactivity to the molecule. N-aminopyrazoles are versatile building blocks in heterocyclic synthesis. researchgate.netarkat-usa.org The exocyclic amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds. scirp.org

Furthermore, the N1-amino group can be oxidized. For example, reactions of N-aminopyrazoles with certain halogenating reagents can lead to the oxidation of the amino group, which can result in the formation of fused heterocyclic systems like 1,2,3-triazines. jst.go.jp The presence of the bromine at C4 can influence the outcome of these reactions, potentially leading to halogenation of the pyrazole ring either before or concurrently with the oxidation of the amino group. jst.go.jp The aminopyrazole moiety can act as a binucleophile, reacting at both the exocyclic nitrogen and a ring carbon or nitrogen, making it a valuable precursor for synthesizing fused pyrazole heterocycles. researchgate.netchim.it

N-Alkylation and N-Acylation Reactions

The primary amine group attached to the N1 position of the pyrazole ring is a key site for nucleophilic attack, making it susceptible to both N-alkylation and N-acylation reactions.

N-Alkylation: In general, the N-alkylation of primary amines can be achieved using various alkylating agents such as alkyl halides. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. However, a challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. The reactivity of the primary amine in 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine is influenced by the electronic properties of the pyrazole ring. A systematic study on the N-alkylation of pyrazoles has shown that regioselectivity can be achieved under specific conditions. For instance, the use of a base is often employed to deprotonate the amine, increasing its nucleophilicity.

N-Acylation: The N-acylation of this compound would involve the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is a common and efficient way to introduce an acyl group onto a nitrogen atom. The mechanism typically involves nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., a chloride ion or a carboxylate). The chemoselectivity of N-acylation in the presence of other functional groups is a key consideration. In aqueous media, selective N-acylation of amines can be achieved even in the presence of hydroxyl or other potentially reactive groups.

| Reaction Type | Reagent Class | Product Type | General Mechanism |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | SN2 |

| N-Acylation | Acyl Chlorides, Anhydrides | Amides | Nucleophilic Addition-Elimination |

Condensation Reactions of the Primary Amine Group

The primary amine group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction.

The reactivity of the carbonyl compound and the steric and electronic environment of the amine influence the rate and equilibrium of the condensation reaction. For instance, the condensation of 5-aminopyrazoles with various carbonyl compounds has been shown to lead to the formation of fused heterocyclic systems. While specific studies on this compound are limited, the general reactivity pattern of aminopyrazoles suggests its potential to form a variety of Schiff bases.

| Carbonyl Compound | Product | Reaction Conditions |

| Aldehydes (R-CHO) | Schiff Base (Imine) | Acidic catalyst, removal of water |

| Ketones (R-CO-R') | Schiff Base (Imine) | Acidic catalyst, removal of water |

Cycloaddition Reactions (e.g., Prato Reaction with Fullerene C60 for N1-Substituted Pyrazoles)

Cycloaddition reactions represent a powerful tool for the construction of cyclic compounds. The Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to a fullerene, is a well-established method for the functionalization of fullerenes. In the context of N1-substituted pyrazoles bearing a primary amine, the formation of an azomethine ylide intermediate would be a prerequisite for a Prato-type reaction. This could potentially be achieved by the reaction of the primary amine with an aldehyde or ketone. The resulting imine could then be deprotonated at the α-carbon to generate the azomethine ylide.

While there are no specific reports on the Prato reaction of this compound with fullerene C60, the general principle of the reaction suggests its potential applicability. The success of such a reaction would depend on the successful in situ generation of the corresponding azomethine ylide and its subsequent cycloaddition to the fullerene core. The electronic and steric properties of the pyrazole substituent would likely influence the reactivity of the azomethine ylide.

Regioselectivity and Chemoselectivity in Multi-Substituted Pyrazole Transformations

The presence of multiple substituents on the pyrazole ring of this compound raises important questions of regioselectivity and chemoselectivity in its chemical transformations.

Regioselectivity refers to the preference for reaction at one position over another. In electrophilic substitution reactions on the pyrazole ring, the position of substitution is directed by the existing substituents. The bromine atom at the C4 position is a deactivating group, which would direct incoming electrophiles to the meta-positions (which are not available on the pyrazole ring). However, the amino and methyl groups are activating and would direct electrophiles to the ortho and para positions. The interplay of these electronic effects would determine the regiochemical outcome of such reactions. For instance, in the bromination of pyrazoles, regioselectivity can be achieved under specific conditions.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In this compound, the primary amine group is generally the most nucleophilic site and would be expected to react preferentially with electrophiles. However, the pyrazole ring nitrogens also possess lone pairs of electrons and can exhibit nucleophilic character. The relative reactivity of these sites would depend on the specific reaction conditions and the nature of the electrophile. Studies on the functionalization of aminopyrazoles have highlighted the challenges and opportunities in controlling chemoselectivity.

Studies on Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

The mechanism of N-alkylation of primary amines with alkyl halides generally follows an SN2 pathway. However, under certain conditions, particularly with sterically hindered substrates or with alkylating agents that can form stable carbocations, an SN1 mechanism may be operative.

The condensation reaction between an amine and a carbonyl compound to form an imine proceeds through a multi-step mechanism involving nucleophilic addition to form a carbinolamine intermediate, followed by dehydration. The reaction is typically acid-catalyzed, with the acid protonating the carbonyl oxygen to increase its electrophilicity and protonating the hydroxyl group of the carbinolamine to facilitate its departure as water.

The Prato reaction is a concerted [3+2] cycloaddition reaction. The mechanism involves the formation of an azomethine ylide which then reacts with the fullerene in a pericyclic manner. The stereochemistry of the reaction is often controlled by the geometry of the azomethine ylide.

Despite a comprehensive search for scientific literature, detailed theoretical and computational investigations specifically focusing on the chemical compound This compound are not available in the public domain.

The search for scholarly articles and computational chemistry databases did not yield specific studies that have performed and published data on:

Density Functional Theory (DFT) for optimized geometries.

Ab initio calculations for its electronic structure.

Theoretical predictions of its FT-IR, Raman, and NMR spectra.

Conformational analysis and stability studies.

While research exists for structurally related pyrazole derivatives, the strict requirement to only include information on "this compound" prevents the inclusion of data from these other compounds. As a result, the requested article with its detailed subsections cannot be generated with the required scientific accuracy and specificity at this time.

Theoretical and Computational Investigations of 4 Bromo 3,5 Dimethyl 1h Pyrazol 1 Amine

Tautomerism Studies in Substituted Pyrazoles and Aminopyrazoles

Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of pyrazole (B372694) chemistry. nih.gov In the case of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, two principal types of tautomerism are theoretically possible: annular tautomerism and side-chain tautomerism.

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the ring. nih.gov This is a common feature in N-unsubstituted pyrazoles, where the equilibrium between the two forms is influenced by the nature and position of substituents on the carbon atoms. researchgate.netresearchgate.net However, in this compound, the N1 position is substituted with an amino group (-NH₂). This substitution precludes the typical N1-H ⇌ N2-H annular tautomerism, as there is no proton on the N1 atom to participate in the exchange. researchgate.net Therefore, the structure is "fixed" in this regard, and tautomerism must be considered via the exocyclic amino substituent.

With annular tautomerism blocked, the more relevant equilibrium for this compound is side-chain tautomerism, specifically amino-imino tautomerism. nih.govresearchgate.net This process involves the migration of a proton from the exocyclic amino group at the N1 position to the N2 atom of the pyrazole ring. This results in an equilibrium between the aminopyrazole form (Tautomer A) and a tautomeric iminopyrazoline form (Tautomer B).

Tautomer A (Amino form): this compound. In this form, the pyrazole ring retains its aromatic character.

Tautomer B (Imino form): 4-Bromo-3,5-dimethyl-2,3-dihydro-1H-pyrazol-2-imine. This tautomer features an exocyclic C=N double bond and a loss of aromaticity in the five-membered ring.

Generally, for aminopyrazoles, the amino form is significantly more stable due to the energetic favorability of maintaining the aromaticity of the pyrazole ring. researchgate.net The imino form is typically a high-energy species and exists in negligible concentrations at equilibrium under normal conditions.

The relative stability of the amino (A) and imino (B) tautomers can be quantified using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations determine the total electronic energy of each tautomer, allowing for the prediction of the equilibrium distribution. The energy difference (ΔE) between the two forms is expected to be substantial, confirming the predominance of the aromatic amino tautomer.

Furthermore, computational methods can map the interconversion pathway between the tautomers by locating the transition state (TS) structure. researchgate.net This provides the activation energy (Ea) required for the tautomerization to occur. The process is typically modeled as an intramolecular proton transfer. Theoretical studies on similar systems show that such proton transfers have significant energy barriers, making spontaneous interconversion a low-probability event without a catalyst. researchgate.net

Table 1: Calculated Relative Energies for Amino-Imino Tautomerism

| Tautomer | Description | Relative Energy (ΔE) (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Tautomer A | Amino Form (Aromatic) | 0.0 (Reference) | High (Calculated from TS) |

| Tautomer B | Imino Form (Non-aromatic) | Significantly higher |

Note: The values are qualitative, representing typical findings from DFT calculations on related aminopyrazole systems. The imino form's energy is substantially higher due to the loss of aromatic stabilization.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, stability, and intermolecular interactions. Frontier Molecular Orbital (HOMO-LUMO) and Natural Bond Orbital (NBO) analyses are standard computational methods for this purpose. derpharmachemica.comuomphysics.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE_gap), is a critical indicator of molecular stability and reactivity. doi.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more polarizable and has higher chemical reactivity.

For this compound, the HOMO is expected to have significant contributions from the pyrazole ring and the lone pair electrons of the amino group's nitrogen atom. The LUMO is likely distributed over the pyrazole ring and influenced by the electron-withdrawing bromine atom. The electron-donating methyl and amino groups would raise the HOMO energy, while the electronegative bromine atom would lower the LUMO energy, potentially resulting in a moderate energy gap.

Table 2: Representative Frontier Molecular Orbital Data (Calculated)

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E_HOMO | -6.5 to -7.5 | Electron-donating capability |

| E_LUMO | -0.5 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.0 to 7.0 | Indicates high kinetic stability |

Note: These values are representative estimates based on DFT calculations for structurally similar substituted pyrazoles and are not from a direct experimental measurement of the title compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and interactions between orbitals within the molecule. researchgate.net It calculates the charges on each atom, offering insights into electrophilic and nucleophilic sites. NBO analysis also reveals hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled bonding orbitals to empty anti-bonding orbitals.

In this compound, NBO analysis would likely show:

Negative charges concentrated on the nitrogen atoms and the bromine atom due to their high electronegativity. The N2 atom of the pyrazole ring is expected to be a primary site for nucleophilic attack.

Positive charges on the carbon atoms attached to the heteroatoms.

Table 3: Illustrative Natural Population Analysis (NPA) Charges

| Atom/Group | Expected Charge (a.u.) | Reason |

|---|---|---|

| N1 (amino-substituted) | Negative | Electronegativity and bonding environment |

| N2 | More Negative | Pyridine-like nitrogen, primary basic center |

| C4 | Slightly Positive | Bonded to electronegative Bromine |

| Br | Negative | High electronegativity |

| -NH₂ Group | Overall electron-donating | Mesomeric effect of the lone pair |

Note: These charges are qualitative predictions based on the principles of electronic effects in heterocyclic systems.

Analysis of Electrostatic Potential

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated based on the molecule's electron density and provides a visual representation of the electrostatic potential on the electron density surface.

For this compound, the MEP would be influenced by the various substituents on the pyrazole ring. The nitrogen atoms of the pyrazole ring are inherently electronegative and would be expected to be regions of negative electrostatic potential. The amino group (-NH2) attached to the N1 position is a strong electron-donating group, which would further increase the negative potential around the nitrogen atoms. Conversely, the bromine atom at the C4 position is electronegative and would also contribute to the local electronic landscape. The methyl groups at the C3 and C5 positions are weakly electron-donating.

In a typical MEP map, regions of negative potential are colored red, indicating areas that are rich in electrons and susceptible to electrophilic attack. Regions of positive potential are colored blue, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials. For this compound, the most negative regions would likely be centered on the pyrazole ring nitrogen atoms, while the hydrogen atoms of the amino group and methyl groups would exhibit positive potential. The bromine atom would have a region of positive potential on its outermost surface, known as a σ-hole, making it a potential site for halogen bonding interactions. nih.govnih.gov

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyrazole Ring Nitrogens | Negative (Red) | Susceptible to electrophilic attack |

| Amino Group Hydrogens | Positive (Blue) | Potential for hydrogen bonding |

| Bromine Atom (σ-hole) | Positive (Blue) | Potential for halogen bonding |

| Methyl Group Hydrogens | Positive (Blue) | Weak potential for interactions |

Reaction Pathway and Mechanism Simulations

For this compound, reaction pathway simulations could be employed to study various transformations. For example, the N-amino group can be a site for further functionalization. scirp.orgscirp.org Simulations could model the reaction of the amino group with electrophiles to predict the most likely products and the energy barriers associated with their formation.

Another area of interest would be the reactivity of the C-Br bond. The bromine atom could potentially be displaced through nucleophilic substitution or participate in cross-coupling reactions. acs.org Computational modeling could elucidate the mechanisms of these reactions, including the role of catalysts and the stability of intermediates. For instance, density functional theory (DFT) calculations could be used to model the oxidative addition step in a palladium-catalyzed cross-coupling reaction involving the C-Br bond.

These simulations often involve calculating the potential energy surface of the reacting system. By identifying the minimum energy pathways, researchers can predict reaction kinetics and selectivity. For complex reactions, molecular dynamics simulations can provide a more dynamic picture of the reaction, taking into account the effects of solvent and temperature.

Table 2: Potential Reaction Pathways for Computational Study

| Reaction Type | Description | Computational Method |

| Electrophilic substitution | Reaction at the pyrazole ring or amino group | DFT, Ab initio |

| Nucleophilic substitution | Displacement of the bromine atom | DFT, Molecular Dynamics |

| Cross-coupling reactions | C-C or C-N bond formation at the C4 position | DFT with catalyst modeling |

| Tautomerization | Proton transfer between nitrogen atoms | DFT, Ab initio |

Graph Theoretical and In Silico Modeling for Chemical Insights

Graph theory and other in silico modeling techniques offer a different perspective on molecular structure and properties, often by representing the molecule as a graph where atoms are nodes and bonds are edges. ic.ac.uk These methods can be used to calculate various molecular descriptors that correlate with physical, chemical, and biological properties.

For this compound, graph theoretical approaches could be used to calculate topological indices. These indices are numerical values derived from the molecular graph that can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. ej-chem.org For example, the Wiener index or the Randić index could be calculated and correlated with properties such as boiling point, solubility, or biological activity.

In silico modeling also encompasses a broader range of computational techniques, including molecular docking and pharmacophore modeling, which are particularly relevant in drug discovery. tandfonline.comnih.govallsubjectjournal.com If this compound were being investigated as a potential therapeutic agent, molecular docking simulations could be used to predict how it might bind to a specific protein target. These simulations would take into account the three-dimensional structure of the molecule and the protein's binding site to calculate a binding affinity score.

Pharmacophore modeling, on the other hand, would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for biological activity. This information could then be used to design new molecules with improved potency and selectivity.

Table 3: In Silico and Graph Theoretical Approaches

| Modeling Technique | Application | Predicted Insight |

| Graph Theory | Calculation of topological indices | Correlation with physicochemical properties |

| Molecular Docking | Prediction of binding to a biological target | Binding affinity and mode of interaction |

| QSAR/QSPR | Development of predictive models | Relationship between structure and activity/property |

| Pharmacophore Modeling | Identification of key chemical features | Design of new bioactive molecules |

Advanced Applications in Chemical Science and Materials

Application as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents in Polymer Chemistry

While 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine is not a RAFT agent itself, it is a key precursor for synthesizing pyrazole-based dithiocarbamate (B8719985) RAFT agents. These agents are instrumental in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled molecular weights, low dispersity, and complex architectures. The amine group of the parent compound is converted into a dithiocarbamate, which is the functional core of the RAFT agent.

Design Principles for Pyrazole-Based Dithiocarbamate RAFT Agents

The effectiveness of a dithiocarbamate RAFT agent (where the general structure is Z-C(=S)S-R) is largely determined by the electronic properties of the 'Z' group. In pyrazole-based dithiocarbamates, the nitrogen lone pair of the dithiocarbamate is part of the pyrazole (B372694) aromatic system. cmu.edu This configuration creates a RAFT agent of intermediate reactivity. researchgate.net This "universal" nature is a key design principle, allowing these agents to control the polymerization of a wide variety of monomers, from more activated to less activated types, without requiring a change of agent. researchgate.netchemrxiv.org The activity can be finely tuned by modifying the substituents on the pyrazole ring, balancing the agent's ability to stabilize radical intermediates and facilitate the addition-fragmentation process. researchgate.net

Control over Radical Polymerization of Activated Monomers (e.g., Methyl Methacrylate (B99206), Styrene, Methyl Acrylate (B77674), N,N-Dimethylacrylamide)

Pyrazole-based dithiocarbamate RAFT agents, particularly those derived from 4-halogenated pyrazoles, demonstrate excellent control over the polymerization of More Activated Monomers (MAMs). researchgate.netresearchgate.net For monosubstituted MAMs like styrene, methyl acrylate (MA), and N,N-dimethylacrylamide (DMA), these agents yield polymers with very low dispersity (Đ < 1.2) and molecular weights that align closely with theoretical predictions. researchgate.net In the case of the more sterically hindered monomer, methyl methacrylate (MMA), control is still effective, and the introduction of a halogen at the C4 position significantly improves performance. researchgate.netresearchgate.net This control allows for the synthesis of well-defined homopolymers and block copolymers from a range of activated monomers. rsc.orgrsc.org

Table 1: Polymerization of More Activated Monomers (MAMs) using a Halogenated Pyrazole-Based RAFT Agent

| Monomer | Polymer | Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |

| Methyl Methacrylate (MMA) | Poly(MMA) | Varies | As low as 1.3 | researchgate.netresearchgate.net |

| Styrene (St) | Poly(St) | Varies | < 1.2 | researchgate.net |

| Methyl Acrylate (MA) | Poly(MA) | Varies | < 1.2 | researchgate.net |

| N,N-Dimethylacrylamide (DMA) | Poly(DMA) | Varies | < 1.2 | researchgate.netrsc.org |

Control over Radical Polymerization of Less Activated Monomers (e.g., Vinyl Acetate)

A significant advantage of pyrazole-based dithiocarbamates is their ability to effectively mediate the polymerization of Less Activated Monomers (LAMs), such as vinyl acetate (B1210297) (VAc). researchgate.netrsc.org While many RAFT agents are only suitable for either MAMs or LAMs, the balanced reactivity of the pyrazole-based agents allows them to control both. researchgate.net Polymerization of VAc using these agents results in polymers with low dispersity (Đ < 1.3) and controlled molar mass, although some retardation of the polymerization rate may be observed. researchgate.netrsc.org This versatility is crucial for synthesizing complex structures like poly(MAM)-block-poly(LAM) block copolymers, such as poly(N,N-dimethylacrylamide)-block-poly(vinyl acetate), using a single RAFT agent. rsc.orgrsc.org

Impact of Halogen Substitution at C4 on RAFT Agent Efficacy

The introduction of an electron-withdrawing halogen substituent, such as bromine or chlorine, at the 4-position of the pyrazole ring markedly enhances the efficacy of the corresponding dithiocarbamate RAFT agent. researchgate.netresearchgate.net This structural modification increases the transfer constant of the agent, leading to improved control over the polymerization. researchgate.net The effect is most pronounced in the polymerization of MMA, where the use of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate results in polymers with significantly lower dispersity values (Đ as low as 1.3) and molar masses that are more accurately predicted compared to the non-halogenated parent agent. researchgate.netresearchgate.net This enhancement is attributed to the electron-withdrawing nature of the halogen, which modulates the reactivity of the thiocarbonyl group, making the addition-fragmentation process more efficient. researchgate.net

Role as Building Blocks in Complex Organic Synthesis

The this compound molecule is a valuable building block for constructing more complex heterocyclic structures. The aminopyrazole core serves as a versatile scaffold, with the amine group and an adjacent ring carbon acting as a dinucleophilic system. This reactivity is harnessed to build fused ring systems of significant interest in medicinal chemistry and materials science.

Preparation of Condensed Nitrogen Heterocycles (e.g., pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines)

The aminopyrazole moiety is a foundational precursor for the synthesis of fused bicyclic heterocycles like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Pyrazolo[3,4-d]pyrimidines: These structures can be synthesized by reacting aminopyrazoles with reagents that provide the necessary atoms to form the pyrimidine (B1678525) ring. One common method involves a one-flask reaction where a 5-aminopyrazole is treated with an N,N-substituted amide (like DMF) in the presence of a coupling agent such as PBr₃, followed by heterocyclization to yield the pyrazolo[3,4-d]pyrimidine core. semanticscholar.orgnih.gov Another route involves the reaction of 5-aminopyrazoles with orthoesters, which can then be cyclized with primary amines or hydrazine (B178648) to furnish the fused pyrimidine ring. rsc.org

Pyrazolo[3,4-b]pyridines: The synthesis of this scaffold typically involves the condensation of an aminopyrazole with a 1,3-bielectrophilic partner. For instance, reacting a 1-substituted-5-aminopyrazole with a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) under acidic conditions leads to the formation of the fused pyridine (B92270) ring, resulting in a pyrazolo[3,4-b]pyridin-6(7H)-one. rsc.org Alternatively, cyclization with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ can also yield the pyrazolo[3,4-b]pyridine framework. mdpi.com These reactions leverage the nucleophilicity of the amino group and the C4 carbon of the pyrazole ring to construct the new six-membered ring. nih.gov

Development of Novel Chemical Scaffolds for Materials Science Applications

The pursuit of advanced materials with tailored properties is a cornerstone of modern chemical science. Central to this endeavor is the design and synthesis of novel chemical scaffolds—core molecular frameworks that can be systematically modified to create a diverse range of functional materials. The compound this compound emerges as a particularly valuable scaffold due to its unique combination of a stable heterocyclic core and versatile functional groups, paving the way for innovations in materials science.

The pyrazole ring itself provides a robust and aromatically stable core. Pyrazole derivatives are known to be key components in various functional molecules, and their nitrogen atoms can act as coordination sites for metal ions, making them suitable for developing metal-organic frameworks (MOFs), catalysts, and sensing materials. The true synthetic power of this compound, however, lies in its orthogonally reactive functional groups: the bromo substituent at the C4 position and the amine group at the N1 position.

The bromine atom is a well-established functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds. For instance, Suzuki, Stille, or Sonogashira coupling reactions can be employed to link the pyrazole core to various aryl, vinyl, or alkynyl groups. This capability is crucial for constructing extended π-conjugated systems, which are the fundamental components of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials.

Simultaneously, the N-amino group offers a distinct site for chemical modification. It can undergo reactions such as acylation, alkylation, or condensation with aldehydes and ketones to form Schiff bases. This functionality is instrumental in creating polymers, designing ligands for coordination chemistry, or developing chemosensors where the pyrazole unit acts as a signaling component. The presence of two distinct and reactive sites on a single, simple molecule allows for a stepwise and controlled construction of complex, multifunctional molecular architectures.

The potential synthetic pathways originating from this scaffold are summarized in the table below, illustrating its utility in creating precursors for advanced materials.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Material Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-pyrazole | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-pyrazole | Conjugated polymers, Molecular wires, Nonlinear optics |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-pyrazole | Dyes for Dye-Sensitized Solar Cells (DSSCs), Photoswitches |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-pyrazole (at C4) | Hole-transport materials, Thermally Activated Delayed Fluorescence (TADF) emitters |

| Acylation (on N1-amine) | Acyl chloride, Base | N-acyl-aminopyrazole | Functional polymers, Liquid crystals |

| Schiff Base Condensation | Aldehyde/Ketone, Acid catalyst | N-imino-pyrazole | Chemosensors, Ligands for metal complexes, Anticorrosion coatings |

Contribution to Open Synthesis Networks for Chemical Space Exploration

Open synthesis networks and the systematic exploration of chemical space are vital for accelerating the discovery of new molecules and materials. These initiatives rely on the availability of versatile chemical building blocks that can be used to generate large, diverse libraries of compounds for high-throughput screening. This compound is an exemplary scaffold for such programs due to its structural attributes, which facilitate combinatorial synthesis and the rapid expansion of a targeted chemical space.

The concept of chemical space exploration involves navigating the vast multidimensional space of all possible molecules to identify candidates with desired properties. A building block's value in this context is determined by its ability to serve as a starting point for multiple, divergent synthetic pathways. With its distinct and orthogonally reactive sites—the C4-bromo group and the N1-amino group—this compound allows chemists to systematically vary different parts of the molecule's structure independently.

For instance, in a combinatorial library synthesis, the bromo position can be reacted with a set of 100 different boronic acids via Suzuki coupling, while the amino group can be reacted with a set of 100 different aldehydes to form Schiff bases. This two-step process, starting from a single scaffold, can theoretically generate a library of 10,000 unique compounds. The inclusion of such a versatile scaffold in open synthesis databases provides researchers globally with a validated starting material for creating novel derivatives, thereby democratizing and accelerating the search for new functional materials. The generation of such diverse libraries is a key strategy in academic and industrial research for discovering molecules with novel properties. nih.gov

The table below illustrates how systematic modifications to the this compound scaffold can be used to explore a wide chemical space for materials discovery.

| Scaffold Position | Reaction Class | Example Reactant Sub-class | Resulting Structural Diversity |

| C4-Position (via Br) | Cross-Coupling | Arylboronic acids | Introduction of diverse electronic and steric properties (e.g., electron-donating/withdrawing groups, extended conjugation) |

| Terminal alkynes | Creation of rigid, linear extensions for molecular electronics | ||

| Alkenes | Installation of photoactive or polymerizable groups | ||

| **N1-Position (via NH₂) ** | Condensation | Aromatic aldehydes | Formation of various imine-based ligands and sensors |

| Acylation | Carboxylic acid derivatives | Modification of solubility, introduction of chiral centers, or polymer attachment points | |

| Alkylation | Alkyl halides | Tuning of steric bulk and electronic nature of the N1-substituent | |

| Pyrazole Core (C-H/N-H) | C-H Activation / N-Alkylation | Metal catalysts / Electrophiles | Further functionalization for creating multi-substituted, complex frameworks |

By enabling the rapid and efficient generation of novel pyrazole-based compounds, this compound serves as a powerful tool for populating chemical libraries, feeding data into machine learning models for property prediction, and ultimately accelerating the discovery cycle for next-generation materials.

Q & A

What are the standard synthetic routes for preparing 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization and halogenation steps. A common approach starts with 3,5-dimethyl-1H-pyrazole, which undergoes bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C). Subsequent amination at the 1-position can be achieved via nucleophilic substitution with ammonia or protected amine sources. Key steps include:

Cyclization : Ethyl acetoacetate and hydrazine derivatives form the pyrazole core.

Bromination : Electrophilic aromatic substitution with precise stoichiometry to avoid over-bromination.

Amination : Protecting group strategies (e.g., Boc) may be used to ensure regioselectivity .

Validation : Monitor intermediates via TLC and characterize using -NMR to confirm bromine incorporation and amine functionality.

How can regioselectivity challenges be addressed during bromination of 3,5-dimethyl-1H-pyrazole precursors?

Level: Advanced

Methodological Answer:

Regioselective bromination at the 4-position is influenced by steric and electronic factors. Strategies include:

- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to direct bromination, followed by removal .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the less hindered 4-position.

- Catalysis : Lewis acids like FeCl can modulate reactivity.

Example : In a study of analogous bromopyrazoles, regioselectivity >90% was achieved using NBS in CCl at 70°C .

Data Contradiction Note : Conflicting reports on solvent efficacy (e.g., DCM vs. CCl) require validation via -NMR to confirm substitution patterns.

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- Spectroscopy :

- -NMR: Peaks at δ 2.2–2.5 ppm (methyl groups) and δ 5.1–5.3 ppm (NH) confirm structure.

- IR: N-H stretches (~3350 cm) and C-Br bonds (~550 cm).

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, C-Br bond lengths typically range 1.89–1.92 Å, and dihedral angles between pyrazole and amine groups are ~5° .

Table 1 : Example Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| C-Br Bond Length | 1.91 Å |

| N-H···N Hydrogen Bond | 2.89 Å |

| Space Group | P |

How should researchers resolve discrepancies in crystallographic data (e.g., bond length variations)?

Level: Advanced

Methodological Answer:

Discrepancies often arise from crystallization conditions or refinement errors. Steps to resolve:

Data Validation : Use checkCIF (IUCr) to identify outliers.

Refinement : Adjust thermal parameters in SHELXL to account for disordered atoms .

Comparative Analysis : Cross-reference with analogous structures (e.g., 4-Bromo-1,3,5-trimethylpyrazole, C-Br = 1.90 Å ).

Case Study : A study on a brominated pyrazole derivative reported C-Br bond lengths varying by 0.03 Å across datasets; re-refinement with higher-resolution data resolved the inconsistency .

What preliminary biological assays are recommended to explore its bioactivity?

Level: Basic

Methodological Answer:

- Antimicrobial Screening : Broth microdilution assays against Mycobacterium tuberculosis (MIC values <10 µg/mL suggest potency) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

- Enzyme Inhibition : Target kinases or proteases via fluorescence-based assays (e.g., urokinase receptor inhibition ).

Table 2 : Example Bioactivity Data (Hypothetical)

| Assay Type | Result | Reference |

|---|---|---|

| Antitubercular MIC | 8.2 µg/mL | |

| HEK293 IC | >50 µM |

What strategies are effective in elucidating structure-activity relationships (SAR) for brominated pyrazole derivatives?

Level: Advanced

Methodological Answer:

- Systematic Substituent Variation : Modify methyl groups to ethyl or phenyl and assess bioactivity shifts.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like uPAR .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., Br and NH) using Schrödinger Suite.

Case Study : In a series of pyrazole acyl thiourea derivatives, replacing Br with Cl reduced antitubercular activity by 60%, highlighting halogen size as critical .

How can reaction yields be optimized in multi-step syntheses involving this compound?

Level: Basic

Methodological Answer:

- Stepwise Optimization :

- Purification : Flash chromatography (hexane/EtOAc 4:1) isolates the product with >95% purity.

Data Note : Yields drop below 60% if reaction temperatures exceed 80°C due to decomposition .

How to employ computational methods to predict biological interactions of this compound?

Level: Advanced

Methodological Answer:

- Virtual Screening : Use SwissDock or Glide to dock the compound into target proteins (e.g., kinases).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.

- ADMET Prediction : Tools like pkCSM predict bioavailability (e.g., BBB permeability: 0.45 logBB).

Example : A virtual screen targeting uPAR identified the compound’s pyrazole core as a key hydrogen-bond donor, validated by SPR binding assays (K = 12 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.